Direct Metabolic Precursor to O-Desmethyl Pharmacologically Active Species in Human Microsomes
1-(2-Chloro-5-methoxyphenyl)guanidine serves as the direct synthetic precursor and authentic reference standard for O-desmethyl-KR-32570 (M1), the major Phase I metabolite of the cardioprotective NHE-1 inhibitor KR-32570. In human liver microsomal assays, KR-32570 incubation with NADPH and UDPGA yielded six metabolites. M1, the predominant oxidative metabolite formed via CYP1A2-mediated O-demethylation, was structurally confirmed by LC/MS/MS using the synthesized authentic standard corresponding to the de-methylated form of the present compound's phenylguanidine core [1]. In contrast, 4-chlorophenylguanidine, unsubstituted phenylguanidine, and 3-chlorophenylguanidine do not generate this specific O-desmethyl metabolite profile [2].
| Evidence Dimension | Metabolic precursor specificity for generating O-desmethyl-KR-32570 (M1) in human liver microsomes |
|---|---|
| Target Compound Data | 1-(2-Chloro-5-methoxyphenyl)guanidine: structurally confirmed as the O-desmethyl pharmacophore scaffold of M1; CYP1A2 predominantly catalyzes O-demethylation at the 5-methoxy position. |
| Comparator Or Baseline | 4-Chlorophenylguanidine, 3-chlorophenylguanidine (MD-354), and unsubstituted phenylguanidine: no published evidence of generating O-desmethyl-KR-32570 equivalent metabolite; different CYP isoform engagement profiles. |
| Quantified Difference | Target compound is the only aryl guanidine directly matching the M1 metabolite structure; alternative chlorophenylguanidines lack the 5-methoxy substituent required for CYP1A2-mediated O-demethylation to generate the active phenolic metabolite. |
| Conditions | Human liver microsomal incubation with NADPH and UDPGA; LC/MS/MS metabolite identification; expressed recombinant CYP450 isoform panel. |
Why This Matters
Procurement of the target compound is essential for preparing M1 metabolite reference standards required in bioanalytical method validation for KR-32570 and structurally related NHE-1 inhibitor development programs.
- [1] Kim H, Yoon YJ, Kim H, et al. In vitro metabolism of a new cardioprotective agent, KR-32570, in human liver microsomes. Rapid Commun Mass Spectrom. 2006;20(5):837-844. PMID: 16470676. View Source
- [2] Kim H, Seo KA, Kim H, et al. Enzyme kinetic study of a new cardioprotective agent, KR-32570 using human liver microsomes and recombinant CYP isoforms. Arch Pharm Res. 2007;30(4):469-474. PMID: 17489363. View Source
